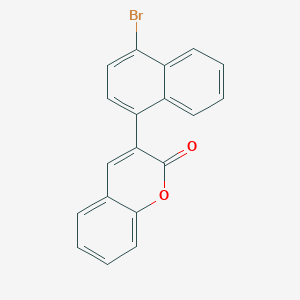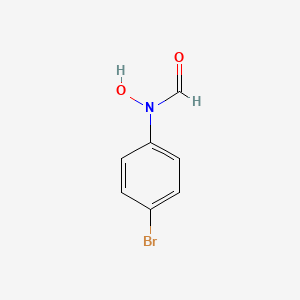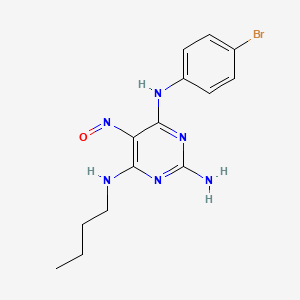
3-(4-Bromonaphthalen-1-yl)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of NSC 281718 involves several steps, typically starting with the preparation of the naphthalene derivative followed by its bromination and subsequent coupling with a benzopyranone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
化学反应分析
NSC 281718 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Halogen substitution reactions can occur, where the bromine atom in the compound is replaced by other substituents using reagents like sodium iodide in acetone.
Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions .
科学研究应用
NSC 281718 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: NSC 281718 is used in the development of new materials and chemical processes .
作用机制
The mechanism of action of NSC 281718 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes .
相似化合物的比较
NSC 281718 can be compared with other similar compounds, such as:
- 3-(4-Chloro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Fluoro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Methyl-1-naphthalenyl)-2H-1-benzopyran-2-one
These compounds share a similar core structure but differ in the substituents attached to the naphthalene ring. The unique properties of NSC 281718, such as its bromine substituent, contribute to its distinct chemical and biological activities .
属性
CAS 编号 |
59776-62-4 |
|---|---|
分子式 |
C19H11BrO2 |
分子量 |
351.2 g/mol |
IUPAC 名称 |
3-(4-bromonaphthalen-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H11BrO2/c20-17-10-9-14(13-6-2-3-7-15(13)17)16-11-12-5-1-4-8-18(12)22-19(16)21/h1-11H |
InChI 键 |
IKQIEWORVRQNHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C4=CC=CC=C43)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















